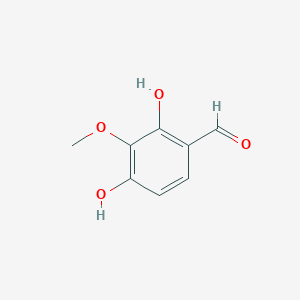

2,4-Dihydroxy-3-methoxybenzaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Dihydroxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H8O4. It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and one methoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions

2,4-Dihydroxy-3-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the hydroxylation and methoxylation of benzaldehyde derivatives. The reaction typically requires specific catalysts and controlled conditions to ensure the correct substitution pattern on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The compound is usually produced in bulk quantities for use in various applications.

化学反应分析

Halogenation Reactions

Electrophilic substitution occurs preferentially at the activated positions of the aromatic ring. Bromination and iodination are well-documented for structurally related compounds, providing insights into the reactivity of 2,4-dihydroxy-3-methoxybenzaldehyde.

Bromination

Bromination typically targets the para position relative to hydroxyl groups. For example, 2-hydroxy-4-methoxybenzaldehyde undergoes bromination at position 5 in high yields under acidic conditions :

| Reaction Conditions | Reagents | Yield | Product |

|---|---|---|---|

| Br₂ in acetic acid, 0–20°C, 2 hours | Bromine, acetic acid | 90% | 5-Bromo-2-hydroxy-4-methoxybenzaldehyde |

| Br₂ in dichloromethane, 0–20°C, 3 hours | Bromine, DCM | 80% | 5-Bromo-2-hydroxy-4-methoxybenzaldehyde |

Similar conditions are expected for this compound, with bromination likely occurring at position 5 or 6 due to directing effects of hydroxyl and methoxy groups .

Condensation Reactions

The aldehyde group participates in condensation reactions, forming derivatives with applications in medicinal chemistry and materials science.

Claisen-Schmidt Condensation

This reaction involves condensation with ketones to form chalcones. For example, vanillin (4-hydroxy-3-methoxybenzaldehyde) reacts with acetophenones under basic conditions :

text2',4-Dihydroxy-3-methoxybenzaldehyde + Ketone → Chalcone derivative

Conditions : 40% aqueous KOH, KSF montmorillonite catalyst, methanol .

Application : Synthesized chalcones exhibit anticancer activity (IC₅₀ < 20 μg/mL) .

Schiff Base Formation

Reaction with amines forms imine derivatives, as demonstrated in studies on corrosion inhibitors :

textThis compound + Amine → Schiff base

Conditions :

Example :

| Product | Structure Characteristics | Activity |

|---|---|---|

| 2-(4-Hydroxy-3-methoxybenzylideneamino)-4-nitrophenol | Imine (–CH=N–) linkage, nitro group | Corrosion inhibition efficiency |

Protection of Hydroxyl Groups

Regioselective protection of hydroxyl groups enables controlled functionalization. Studies on 3,4-dihydroxybenzaldehyde provide a framework for predicting reactivity :

Protection Methods

Applications :

-

Selective protection facilitates further modifications (e.g., alkylation, acylation) .

-

Stabilizes reactive intermediates for multi-step syntheses .

Reductive Amination

The aldehyde group undergoes reductive amination with primary amines, forming secondary amines. For example:

textThis compound + Amine → Secondary amine

Conditions :

Example :

| Product | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 12-Lipoxygenase (12-LOX) | 15 nM |

科学研究应用

2,4-Dihydroxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H8O4. It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and one methoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry It is used as an intermediate in the synthesis of complex organic molecules.

- Biology The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. DHMB disrupts the cellular antioxidation systems of fungi, inhibiting their growth effectively. It has also been reported to exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

- Medicine Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs. DHMB has a protective effect on intestinal epithelial cells.

- Industry It is used in the production of dyes, fragrances, and other industrial chemicals.

This compound (DHMB) is an organic compound with significant biological activities, particularly in the fields of pharmacology and biochemistry.

Antioxidant Properties DHMB has shown considerable antioxidant activity. It acts by scavenging free radicals, thereby protecting cells from oxidative stress. Research indicates that this compound can effectively inhibit lipid peroxidation, a process linked to various diseases, including cancer and neurodegenerative disorders. A study evaluated the antioxidant capacity of DHMB using DPPH and ABTS assays and showed a significant reduction in free radical levels when treated with varying concentrations of DHMB, indicating its strong antioxidant potential.

Anti-inflammatory Effects Research indicates that DHMB can modulate inflammatory pathways. It appears to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation, thus reducing the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

作用机制

The mechanism of action of 2,4-Dihydroxy-3-methoxybenzaldehyde involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and proteins, modulating their activity and influencing biological pathways.

相似化合物的比较

Similar Compounds

2,4-Dihydroxybenzaldehyde: Similar structure but lacks the methoxy group.

3,4-Dihydroxybenzaldehyde: An isomer with hydroxyl groups at different positions.

Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl and a methoxy group but at different positions on the benzene ring.

Uniqueness

2,4-Dihydroxy-3-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

生物活性

2,4-Dihydroxy-3-methoxybenzaldehyde (DHMB) is an organic compound with significant biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₈O₄

- Molecular Weight : 168.15 g/mol

- IUPAC Name : this compound

The compound features a benzene ring substituted with two hydroxyl groups and one methoxy group, which contribute to its unique chemical reactivity and biological activity.

Antioxidant Properties

DHMB has shown considerable antioxidant activity. It acts by scavenging free radicals, thereby protecting cells from oxidative stress. Research indicates that this compound can effectively inhibit lipid peroxidation, a process linked to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Studies have demonstrated that DHMB possesses antimicrobial properties against a range of pathogens:

- Fungi : DHMB disrupts the cellular antioxidation systems of fungi, inhibiting their growth effectively .

- Bacteria : It has also been reported to exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Research indicates that DHMB can modulate inflammatory pathways. It appears to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation, thus reducing the production of pro-inflammatory cytokines . This suggests potential applications in treating inflammatory diseases.

The mechanisms through which DHMB exerts its biological effects include:

- Cellular Redox Modulation : By altering redox homeostasis within cells, DHMB can induce apoptosis in cancer cells while protecting normal cells from oxidative damage .

- Inhibition of Enzymatic Activity : DHMB may inhibit enzymes involved in inflammation and microbial metabolism, further contributing to its therapeutic potential .

Case Studies and Research Findings

-

Antioxidant Efficacy Study :

- A study evaluated the antioxidant capacity of DHMB using DPPH and ABTS assays. Results showed a significant reduction in free radical levels when treated with varying concentrations of DHMB, indicating its strong antioxidant potential.

-

Antimicrobial Activity Assessment :

- In vitro tests against Candida albicans and Escherichia coli revealed that DHMB exhibited minimum inhibitory concentrations (MIC) comparable to standard antifungal and antibacterial drugs. This positions DHMB as a promising candidate for further development in antimicrobial therapies.

- Anti-inflammatory Mechanism Exploration :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,4-Dihydroxybenzaldehyde | Lacks methoxy group | Moderate antioxidant activity |

| 3,4-Dihydroxybenzaldehyde | Hydroxyl groups at different positions | Antimicrobial but less effective than DHMB |

| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Similar methoxy group but different positioning | Strong flavoring agent; limited biological activity |

属性

IUPAC Name |

2,4-dihydroxy-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-8-6(10)3-2-5(4-9)7(8)11/h2-4,10-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFPWODHZJNTBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1O)C=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。